5-Bromo-3-fluoro-2-methylpyridine

Description

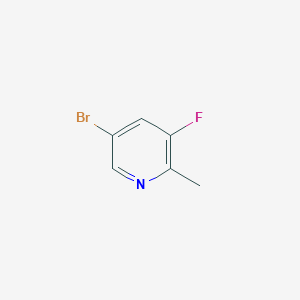

Chemical Structure and Properties: 5-Bromo-3-fluoro-2-methylpyridine (CAS 1162674-74-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN. Its structure features bromine at position 5, fluorine at position 3, and a methyl group at position 2 (Figure 1). The electronegative halogens confer polar characteristics, enhancing solubility in polar solvents like methanol or acetonitrile . The methyl group contributes to hydrophobic interactions, influencing bioavailability and partitioning in biological systems .

Spectral and Reactivity Profile:

The compound exhibits distinct spectral signatures:

- NMR: Deshielded protons near electronegative substituents (e.g., fluorine at C3) show characteristic splitting patterns.

- IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) are identifiable .

Its reactivity is driven by halogen substituents, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable in pharmaceutical intermediates and agrochemicals .

Safety and Handling: Classified under GHS Revision 8, it is designated for industrial and scientific research uses.

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCSRDNKPIPYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 2-methylpyridine derivatives. For instance, starting with 2-methylpyridine, selective bromination and fluorination can be carried out using reagents such as bromine and fluorine sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and achieve high selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases like potassium carbonate are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

Coupling Products: Aryl or vinyl-substituted pyridines are common products from coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties make it valuable in the electronics industry .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylpyridine and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects .

Comparison with Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)

Structure : C₆H₆BrN, with bromine at position 2 and methyl at position 3 .

Key Differences :

5-Bromo-3-fluoro-2-methoxypyridine

Structure: C₆H₅BrFNO, with a methoxy group replacing the methyl at position 2 . Key Differences:

- Methoxy’s electron-donating nature increases electron density at C2, altering reactivity in aromatic substitutions.

- Enhanced solubility in aqueous media due to the polar methoxy group.

Applications : Utilized in antiviral research, where oxygen-containing substituents improve binding to enzymatic targets .

5-Bromo-2-methylpyridine

Structure : C₆H₆BrN, with bromine at position 5 and methyl at position 2 .

Key Differences :

5-Bromo-3-fluoro-6-methylpyridin-2-amine (CAS 1823373-77-8)

Structure : C₆H₆BrFN₂, with an amine at position 2 and methyl at position 6 .

Key Differences :

- Amine group introduces hydrogen-bonding capability, enhancing solubility and biological activity.

- Methyl at C6 alters steric effects in coupling reactions.

Applications : Investigated in kinase inhibitors due to the amine’s interaction with ATP-binding pockets .

Comparative Analysis Table

Research Findings and Implications

- Halogen Effects : Bromine at position 5 enhances electrophilicity for cross-couplings, while fluorine at position 3 increases metabolic stability in drug candidates .

- Substituent Position : Methyl at C2 (vs. C3 or C6) optimizes steric and electronic profiles for agrochemical intermediates .

- Biological Activity: Amine or methoxy groups improve target engagement in antiviral and anticancer contexts, as seen in analogues like 5-halogeno-FddUrd derivatives .

Biological Activity

5-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its interactions with biological targets, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a pyridine ring substituted with bromine at the 5-position, fluorine at the 3-position, and a methyl group at the 2-position. These halogen substituents enhance the compound's electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding effects and electronic interactions . This property may improve selectivity towards specific biological targets, which is crucial for drug design.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antiviral Properties : Some derivatives are being explored for their ability to inhibit viral replication.

- Anticancer Potential : The compound may modulate pathways involved in cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Antiviral | Inhibitory effects on specific viral strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives significantly induced apoptosis in human cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism involved modulation of apoptotic pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Synthesis and Applications

This compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions like Suzuki-Miyaura coupling. These synthetic routes allow for the production of diverse derivatives that can be tailored for specific biological activities.

Table 2: Synthetic Methods

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing bromine or fluorine with nucleophiles under basic conditions. |

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.